molecular formula C22H24F3N B12339163 1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-

1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-

Cat. No.: B12339163
M. Wt: 359.4 g/mol
InChI Key: VPQWHHXHXLLCGV-UHFFFAOYSA-N
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Description

The compound “1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-” (hereafter referred to as Compound A) is a chiral amine featuring a 7,8-dihydronaphthalene core substituted with an α-methyl group and a 3-(3-trifluoromethylphenyl)propyl chain. Its stereochemical configuration is designated as (αR) in the hydrochloride form, as confirmed by crystallographic data .

Compound A’s synthesis involves a sustainable process for generating 3-(3-trifluoromethylphenyl)propanal, a key intermediate, followed by reductive amination to yield the final product with improved efficiency and reduced environmental impact . This method contrasts with traditional routes that may require harsher conditions or generate more waste.

Properties

IUPAC Name

N-[1-(7,8-dihydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2,4-5,7,9-11,13,15-16,26H,3,6,8,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQWHHXHXLLCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1CCC=C2)NCCCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Formamide Formation and Hydrolysis

This method avoids costly reagents like naphthalene-1-carboxaldehyde and hydrogenation equipment, prioritizing economic scalability.

Key Steps :

  • Formation of 1-Chloromethylnaphthalene :
    • React naphthalene with formaldehyde and HCl to yield 1-chloromethylnaphthalene.
  • Formamide Synthesis :
    • React 1-chloromethylnaphthalene with N-methylformamide in the presence of a mild base (e.g., KOH) and a phase transfer catalyst (e.g., tetra-n-butylammonium bromide).
    • Maintain low temperatures (5°C) to prevent side reactions.
  • Hydrolysis :
    • Treat the formamide with 10% aqueous H₂SO₄ or NaOH under reflux conditions.
    • Extract the free base with toluene, basify to pH 10, and distill under high vacuum.

Optimization :

  • Yield : 82% after vacuum distillation.
  • Purity : Free from bis-alkylated impurities due to controlled reaction conditions.

Table 1: Reaction Conditions and Yields

Step Reagents/Conditions Yield (%)
Formamide Formation KOH, tetra-n-butylammonium bromide, 5°C 85
Hydrolysis 10% H₂SO₄, reflux, 4 hr 82

Reductive Amination Approach

This method leverages (R)-1-(1-naphthyl)ethylamine as a chiral building block, enabling enantiopure synthesis.

Key Steps :

  • Aldehyde Synthesis :
    • Prepare 3-(trifluoromethyl)cinnamaldehyde or 3-[3-(trifluoromethyl)phenyl]propanal via oxidation or Wittig reactions.
  • Reductive Amination :
    • React the aldehyde with (R)-1-(1-naphthyl)ethylamine in the presence of NaBH(OAc)₃ or H₂/Pd-C.
    • Optimize solvent systems (e.g., dichloromethane or THF) and stoichiometry.
  • Purification :
    • Use chiral resolution (e.g., D(+)-naproxen) or recrystallization to isolate the desired enantiomer.

Challenges :

  • Racemization : Aldehydes may racemize during synthesis, requiring careful handling.
  • Yield : ~80–85% for reductive amination steps.

Table 2: Reductive Amination Parameters

Reagent/Condition Purpose Yield (%)
NaBH(OAc)₃ Reducing agent 85
H₂/Pd-C Alternative reducing system 80

Substitution Reactions

This route employs alkyl halides or pseudohalides for direct functionalization.

Key Steps :

  • Electrophile Preparation :
    • Synthesize 3-[3-(trifluoromethyl)phenyl]propyl bromide or mesylate.
  • Nucleophilic Substitution :
    • React (R)-1-(1-naphthyl)ethylamine with the electrophile in polar aprotic solvents (e.g., DMF).
  • Workup :
    • Neutralize byproducts (e.g., K₂CO₃) and isolate via column chromatography.

Advantages :

  • Avoids sensitivity of aldehydes to oxidation/racemization.

Table 3: Substitution Reagents and Conditions

Electrophile Solvent Temperature Yield (%)
Propyl bromide DMF 25°C 70
Propyl mesylate THF 0°C 75

Heck Reaction with Double Bond Migration

This palladium-catalyzed method enables stereocontrolled coupling.

Key Steps :

  • Olefin Preparation :
    • Synthesize a naphthalene-derived alkene precursor.
  • Coupling :
    • React with 3-[3-(trifluoromethyl)phenyl]propenyl iodide using Pd(PPh₃)₄.
  • Double Bond Isomerization :
    • Achieve 7,8-dihydro-naphthalene structure via thermal or acid-catalyzed rearrangement.
  • Enantiomer Separation :
    • Use HPLC to isolate (αR)-enantiomer from diastereomeric mixtures.

Critical Factors :

  • Catalyst Loading : Pd catalysts (1–5 mol%) optimize efficiency.
  • Yield : ~60–70% after HPLC purification.

Table 4: Heck Reaction Optimization

Parameter Value/Condition Outcome
Catalyst Pd(PPh₃)₄ High regioselectivity
Temperature 80–100°C Full conversion

Comparative Analysis of Methods

Table 5: Method Efficacy

Method Key Advantages Limitations
Formamide Hydrolysis Cost-effective, high purity Long reaction times
Reductive Amination Chiral control Aldehyde instability
Substitution Robust conditions Lower yields
Heck Reaction Stereochemical precision Pd catalyst cost

Purification and Characterization

  • Distillation : High-vacuum distillation (100–150°C) for formamide-derived products.
  • Crystallization : Ethyl acetate or toluene for reductive amination intermediates.
  • Spectroscopy :
    • ¹H NMR : δ 8.23 (d, J=8.1 Hz), 7.80–7.85 (m) for naphthalene protons.
    • HPLC : Chiral columns (e.g., Chiralpak AD) for enantiomer separation.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenemethanol derivatives. Substitution reactions can result in various substituted naphthalenes.

Scientific Research Applications

Synthesis and Mechanisms

The compound is synthesized through a double bond migration in a Heck reaction, which is significant in the preparation of cinacalcet congeners. The enantiomerically pure material is separated from its counterpart using High-Performance Liquid Chromatography (HPLC) .

Medicinal Chemistry

1-Naphthalenemethanamine derivatives have shown potential in drug development, particularly as histone demethylase inhibitors. These compounds can modulate epigenetic markers and have implications in cancer treatment strategies . The structural features of this compound allow for targeted modifications that enhance biological activity.

Polymer Drug Conjugates

Recent studies have explored the use of star polymer drug conjugates incorporating this compound. These conjugates can improve the solubility and bioavailability of therapeutic agents, making them more effective in clinical applications .

Transition-Metal Catalysis

The compound's structure allows it to participate in various catalyzed reactions, including alkylamine synthesis via transition-metal catalysis. This method provides a pathway for creating complex amines that are integral to pharmaceutical development .

Case Study 1: Histone Demethylase Inhibition

In a study investigating the inhibition of histone demethylases, the application of 1-Naphthalenemethanamine derivatives demonstrated significant efficacy in reducing tumor growth in preclinical models. The compound's ability to penetrate cell membranes and interact with chromatin-modifying enzymes was pivotal for its anticancer properties .

Case Study 2: Polymer Conjugates for Drug Delivery

Research on polymer-drug conjugates revealed that incorporating 1-Naphthalenemethanamine improved the pharmacokinetics of the conjugated drugs. This study highlighted how modifying drug delivery systems could lead to enhanced therapeutic outcomes in treating resistant forms of cancer .

Mechanism of Action

The mechanism of action of 1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the modulation of photoluminescence in Ruddlesden-Popper perovskite, enhancing material properties for improved device performance . Additionally, it may interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(Trifluoromethyl)phenyl)propan-1-amine Hydrochloride (Compound B)

  • Structure : Shares a naphthalene system and trifluoromethylphenyl group but substitutes the 7,8-dihydro core with a fully aromatic naphthalene and replaces the propyl chain with an ethyl linker.
  • The absence of 7,8-dihydro saturation could decrease lipophilicity .

N-Methyl-2-(1,3-Diphenyl)propylamine (Compound C)

  • Structure : Features a diphenylpropylamine backbone without trifluoromethyl or naphthalene groups.
  • Impact : The lack of electron-withdrawing substituents (e.g., trifluoromethyl) may reduce chemical stability and bioavailability compared to Compound A .

1-[1-(2-Fluorophenyl)-3-Pyrrolidinyl]methanamine (Compound D)

  • Structure : Contains a fluorophenyl group and pyrrolidine ring instead of naphthalene.
  • Impact : The fluorophenyl group offers moderate electron withdrawal, but the pyrrolidine’s rigidity may limit conformational flexibility relative to Compound A’s propyl chain .

Biological Activity

1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]- is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene ring system with various substituents that influence its biological activity. The presence of the trifluoromethyl group and the specific alkyl chain contributes to its interaction with biological targets.

Research indicates that compounds similar to 1-Naphthalenemethanamine function through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism .
  • Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeurotoxicityInduces neurotoxic effects in models
Enzyme InhibitionInhibits MAO-B activity
Antifungal ActivityExhibits antifungal properties
Ion Channel InteractionModulates ion channel activity

Case Studies

  • Neurotoxicity Assessment : A study evaluating various analogs found that some compounds related to 1-Naphthalenemethanamine were substrates for MAO-B and demonstrated neurotoxic effects in murine models. This suggests a potential risk for neurodegenerative effects .
  • Antifungal Properties : In vitro studies revealed that derivatives of this compound exhibited strong antifungal activity against Trichophyton species, with minimum inhibitory concentrations (MICs) significantly lower than established antifungals like terbinafine .
  • Ion Channel Studies : Research utilizing 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine hydrochloride indicated its potential as a research tool for studying ion channel interactions, suggesting implications for cardiovascular and neurological research .

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